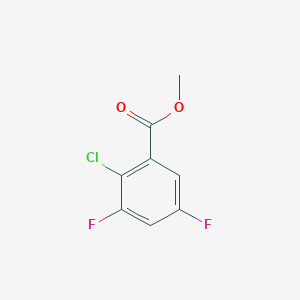

Methyl 2-chloro-3,5-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDYFGQDDRCRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to Methyl 2-chloro-3,5-difluorobenzoate and Analogs

The creation of this compound is not a single-step process but rather a culmination of carefully orchestrated reaction sequences. These pathways involve the formation of the methyl ester from a corresponding carboxylic acid and the precise placement of chloro and fluoro groups on the benzene (B151609) ring.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The conversion of a substituted benzoic acid to its methyl ester derivative is a critical step in the synthesis. This is typically achieved through esterification, a reaction that forms an ester from a carboxylic acid and an alcohol. byjus.com

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to produce an ester and water. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comjove.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. jove.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.comjove.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. jove.com

Commonly used acid catalysts for this process include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

Since Fischer esterification is an equilibrium reaction, the yield of the desired ester is governed by the position of this equilibrium. organic-chemistry.orgmasterorganicchemistry.com Several strategies are employed to drive the reaction towards the product side and maximize the yield.

One common technique is to use a large excess of one of the reactants, typically the alcohol, which can also serve as the reaction solvent. masterorganicchemistry.comnih.gov This shifts the equilibrium to favor the formation of the ester. Another effective strategy is the removal of water from the reaction mixture as it is formed, which also pushes the equilibrium forward. organic-chemistry.org This can be accomplished through methods like azeotropic distillation.

The choice and concentration of the catalyst are also critical variables that must be optimized to achieve the desired reaction rate and yield. numberanalytics.comontosight.ai While strong Brønsted acids are traditional catalysts, Lewis acids have also been shown to efficiently catalyze dehydrative esterification, sometimes allowing for the use of equimolar ratios of starting materials. nih.gov

Table 1: Factors Influencing Esterification Yield

| Factor | Method for Optimization | Rationale |

| Reactant Ratio | Use of excess alcohol | Shifts equilibrium towards product formation (Le Chatelier's Principle). masterorganicchemistry.comnih.gov |

| Product Removal | Removal of water (e.g., azeotropic distillation) | Shifts equilibrium towards product formation. organic-chemistry.org |

| Catalyst | Selection of appropriate acid catalyst (Brønsted or Lewis) and optimization of its concentration | Increases reaction rate and can influence equilibrium position. numberanalytics.comontosight.ai |

| Temperature | Optimization of reaction temperature | Increases reaction rate, but may lead to side reactions if too high. numberanalytics.comontosight.ai |

The solvent system plays a significant role in the efficiency of esterification reactions. numberanalytics.comresearchgate.net The solvent can influence the solubility of reactants, affect the reaction rate, and alter the position of the chemical equilibrium. researchgate.net

In some cases, the alcohol reactant itself can act as the solvent, especially when used in large excess. masterorganicchemistry.com However, in other scenarios, an inert co-solvent may be introduced. For instance, in the esterification of oleic acid with methanol (B129727), the low solubility of the acid in the alcohol leads to a slow reaction. The addition of a co-solvent like tetrahydrofuran (B95107) (THF) can create a single phase, increasing the miscibility of the reactants and thereby accelerating the reaction rate. matec-conferences.orgmatec-conferences.org Studies have explored the differing effects of polar solvents (like THF) versus nonpolar solvents (like toluene) on acid-catalyzed esterification reactions. aiche.org

Strategies for Introducing Chloro and Fluoro Substituents on Aromatic Rings

The placement of halogen atoms on the aromatic ring is a key aspect of the synthesis of this compound. This is achieved through electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring. libretexts.orgmsu.edu

Introducing Fluoro Substituents: Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine. google.com More controlled methods are typically employed. One classic method for introducing a single fluorine atom is the Balz-Schiemann reaction. For introducing multiple fluorine atoms, stronger fluorinating agents are necessary. Reagents such as NF₄BF₄ can be used for the electrophilic substitution of multiple hydrogen atoms with fluorine. google.comdtic.mil Halogen exchange reactions, where a different halogen (like chlorine) is replaced by fluorine, are also a viable route, although they are generally limited to aromatic systems that are activated towards nucleophilic attack. google.com

Introducing Chloro Substituents: Chlorination of an aromatic ring is a standard electrophilic aromatic substitution reaction. msu.edu The reaction typically requires a catalyst to generate a sufficiently electrophilic chlorine species from Cl₂. A synthesis for a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, demonstrates a multi-step approach where a chlorine atom is introduced via a Sandmeyer-type reaction. This involves the diazotisation of an amino group, followed by treatment with a copper(I) chloride source. researchgate.netresearchgate.net Another method involves the direct chlorination of a substituted nitrobenzene. google.com

Multi-step Functional Group Transformations in Targeted Synthesis

The synthesis of complex substituted aromatic compounds like this compound rarely occurs in a single step. Instead, it involves a sequence of reactions that transform various functional groups. truman.edu

A plausible synthetic pathway for the precursor acid, 2-chloro-3,5-difluorobenzoic acid, can be inferred from the synthesis of similar compounds like 2,4-dichloro-3,5-difluorobenzoic acid. researchgate.netresearchgate.net Such a synthesis highlights the strategic manipulation of functional groups:

Nitration: An initial halogenated benzene derivative is nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group, often using catalytic hydrogenation.

Diazotisation and Chlorination: The newly formed amino group is converted into a diazonium salt, which is then displaced by a chlorine atom.

Hydrolysis (if starting from a nitrile): If the starting material contains a nitrile group, it is hydrolyzed to a carboxylic acid.

Once the correctly substituted 2-chloro-3,5-difluorobenzoic acid is prepared, the final step is the Fischer esterification with methanol to yield the target molecule, this compound. truman.edu This multi-step approach allows for precise control over the final substitution pattern of the aromatic ring.

Diazotization and Sandmeyer-type Reactions

The synthesis of aryl halides from aryl diazonium salts via the Sandmeyer reaction is a well-established and versatile method in organic chemistry. wikipedia.org This transformation is particularly useful for introducing substituents onto an aromatic ring that are not easily incorporated through direct substitution methods. organic-chemistry.org The process begins with the diazotization of a primary aromatic amine. For the synthesis of a compound like this compound, the precursor would be methyl 2-amino-3,5-difluorobenzoate. This amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid such as hydrochloric acid (HCl), to form a diazonium salt. masterorganicchemistry.com

The resulting diazonium salt is often unstable and is used immediately in the subsequent step. masterorganicchemistry.com The Sandmeyer reaction itself involves the displacement of the diazonium group (-N₂⁺) with a halide, facilitated by a copper(I) salt. nih.gov To synthesize the target compound, copper(I) chloride (CuCl) is used. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org This process is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas (N₂), a thermodynamically stable leaving group. wikipedia.orgmasterorganicchemistry.com The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product, this compound, and regenerating the copper(I) catalyst. wikipedia.org The Sandmeyer reaction is highly effective for producing aryl chlorides and bromides. masterorganicchemistry.com

| Step | Reactants | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1. Diazotization | Methyl 2-amino-3,5-difluorobenzoate | NaNO₂, HCl | Aryl diazonium salt | Conversion of -NH₂ to -N₂⁺ |

| 2. Sandmeyer Reaction | Aryl diazonium salt | CuCl | This compound | Displacement of -N₂⁺ with -Cl |

Hydrolysis of Nitrile Precursors

An alternative synthetic route to halogenated benzoates involves the hydrolysis of nitrile precursors. wikipedia.org This methodology is advantageous when the corresponding nitrile is readily accessible. The synthesis of this compound via this pathway would commence with 2-chloro-3,5-difluorobenzonitrile.

The core of this method is the conversion of the nitrile group (-C≡N) into a carboxylic acid group (-COOH). This transformation can be achieved under either acidic or basic conditions. wikipedia.orgpearson.com In basic hydrolysis, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. pearson.com This leads to the formation of an intermediate that, after proton transfer, yields an amide (2-chloro-3,5-difluorobenzamide). pearson.comyoutube.com The amide undergoes a second nucleophilic attack by hydroxide, ultimately leading to the cleavage of the C-N bond and formation of the carboxylate ion (2-chloro-3,5-difluorobenzoate) and ammonia (B1221849). pearson.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen to increase the electrophilicity of the carbon, followed by nucleophilic attack by water. youtube.com

Once the 2-chloro-3,5-difluorobenzoic acid has been formed and isolated, the final step is esterification to produce the methyl ester. This is typically accomplished through a Fischer esterification reaction, where the carboxylic acid is refluxed with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

| Step | Starting Material | Conditions/Reagents | Product |

|---|---|---|---|

| 1. Hydrolysis | 2-chloro-3,5-difluorobenzonitrile | H₃O⁺ or NaOH(aq), then H₃O⁺ | 2-chloro-3,5-difluorobenzoic acid |

| 2. Esterification | 2-chloro-3,5-difluorobenzoic acid | Methanol, H₂SO₄ (catalyst) | This compound |

Amination and Subsequent Halogenation Reactions

This synthetic strategy involves the introduction of an amino group onto a difluorobenzoic acid derivative, which is then subsequently converted into a halogen substituent. This multi-step process leverages the versatility of the amino group as a synthetic handle. A plausible pathway begins with a difluorobenzoic acid or its ester, which is first nitrated to introduce a nitro group (-NO₂) onto the aromatic ring. The nitro group is a strong deactivating group but can be directed to a specific position based on the existing substituents.

Following nitration, the nitro group is reduced to a primary amine (-NH₂). This reduction is commonly achieved using reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid, or through catalytic hydrogenation. The resulting amino compound, for instance, methyl 2-amino-3,5-difluorobenzoate, becomes the direct precursor for the final halogenation step.

The final conversion of the newly introduced amino group into a chloro group is accomplished using the diazotization and Sandmeyer reaction sequence as described previously (Section 2.1.3.1). nih.gov The amine is converted to a diazonium salt, which is then displaced by chloride using a copper(I) chloride catalyst. masterorganicchemistry.com This indirect method of halogenation is often necessary to achieve substitution patterns that are not possible through direct electrophilic halogenation.

Mechanistic Investigations of Synthetic Transformations Involving Halogenated Benzoates

Nucleophilic Aromatic Substitution Mechanisms in Halogenated Benzoate Systems

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgbyjus.com Halogenated benzoates are primed for such reactions. The SNAr mechanism is a two-step process involving addition followed by elimination. libretexts.org

In the first step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halide). libretexts.org This attack is facilitated by the presence of electron-withdrawing groups, such as the halogens (fluoro-, chloro-) and the methyl ester group (-COOCH₃), which reduce the electron density of the ring and make it more electrophilic. masterorganicchemistry.com This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized throughout the ring and, crucially, onto the electron-withdrawing substituents, which stabilizes it. wikipedia.orgmasterorganicchemistry.com

In the second, typically faster step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org The rate of SNAr reactions is dependent on the ability of the substituents to stabilize the Meisenheimer complex. For halogen leaving groups, the reaction rate often follows the order F > Cl > Br > I. This is counterintuitive based on bond strength but is explained by the fact that the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and better able to stabilize the developing negative charge in the rate-determining first step. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution Pathways and Regioselectivity

Electrophilic aromatic substitution (SEAr) on a substituted benzene ring is governed by the electronic properties of the substituents already present. wikipedia.org In the case of this compound, the ring contains three halogen atoms and a methyl ester group. Both halogens and ester groups are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. wikipedia.org This is because their electron-withdrawing inductive effects reduce the ring's nucleophilicity.

The regioselectivity, or the position of attack by the incoming electrophile, is determined by the directing effects of these substituents.

Halogens (Cl, F): Halogens are considered ortho-, para-directors. Although they withdraw electron density inductively, they can donate electron density through resonance via their lone pairs. This resonance donation preferentially stabilizes the cationic intermediate (the arenium ion or sigma complex) when the attack occurs at the ortho or para positions. youtube.com

Methyl Ester (-COOCH₃): The ester group is a meta-director. It is strongly electron-withdrawing through both induction and resonance, which destabilizes the cationic intermediate. This destabilization is most pronounced for ortho and para attack, making the meta position the least disfavored and thus the site of substitution. youtube.com

On the this compound ring, the positions are already heavily substituted. Any potential SEAr reaction would be slow, and the regiochemical outcome would be a complex interplay of the competing directing effects of the four substituents, as well as significant steric hindrance.

Influence of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The outcome, rate, and selectivity of reactions involving halogenated benzoates are dictated by a balance of steric and electronic effects. nih.gov

Electronic Effects: These effects arise from the way substituents alter the electron distribution in the aromatic ring.

Inductive Effect: This is the withdrawal or donation of electrons through the sigma bonds. For this compound, all substituents (F, Cl, and -COOCH₃) are strongly electron-withdrawing via the inductive effect, which deactivates the ring toward electrophilic attack but activates it for nucleophilic attack. masterorganicchemistry.com

Resonance Effect: This involves the delocalization of electrons through the pi system. The halogens can donate lone-pair electrons into the ring, which opposes their inductive effect and is responsible for their ortho-, para-directing nature in SEAr. researchgate.net The ester group withdraws pi-electron density, making it a meta-director. youtube.com

In SNAr reactions, the strong electron-withdrawing nature of the substituents is paramount as it stabilizes the negatively charged Meisenheimer complex, thereby increasing the reaction rate. masterorganicchemistry.com In SEAr, these same effects destabilize the positively charged arenium ion, slowing the reaction down. masterorganicchemistry.com

Steric Effects: This refers to the non-bonded interactions that result from the spatial arrangement of atoms. nih.gov Bulky groups can hinder the approach of a reagent to a particular reaction site. nih.gov In this compound, the carbon atoms at positions 2 and 6 (ortho to the ester) are sterically hindered by the ester group and the adjacent halogen. This steric crowding can significantly reduce the rate of substitution at these positions, favoring attack at less encumbered sites, should a reaction be feasible. For example, in an SEAr reaction, even if a position is electronically favored, a bulky electrophile may be sterically prevented from attacking there. youtube.com

Functional Group Interconversions on the this compound Framework

Functional group interconversions are pivotal in modifying the chemical properties of this compound, enabling the synthesis of a diverse range of derivatives. This section explores the hydrolysis and reduction reactions of the ester moiety, which are fundamental transformations of this compound.

The ester group in this compound can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acids or bases.

Under acidic conditions, the hydrolysis of this compound to 2-chloro-3,5-difluorobenzoic acid is typically achieved by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of methanol from this intermediate, followed by deprotonation, yields the final carboxylic acid product.

Table 1: Conditions for Acidic Hydrolysis of Methyl Benzoate Derivatives

| Substrate | Reagents | Conditions | Product | Yield (%) |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | Concentrated HCl, Water, Methanol | Reflux, 4 h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95 |

Note: This table presents data for a related methyl benzoate derivative to illustrate typical reaction conditions and yields.

Basic hydrolysis, or saponification, of this compound is generally faster and proceeds under milder conditions than acidic hydrolysis. The reaction is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion, a strong base, is followed by an acid-base reaction where the methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. Acidification of the resulting carboxylate salt in a separate workup step is necessary to obtain the free carboxylic acid.

Kinetic studies of the alkaline hydrolysis of related substituted methyl benzoates have shown that the reaction rate is dependent on the concentration of both the ester and the hydroxide ions. The presence of electron-withdrawing groups on the benzene ring, such as the chlorine and fluorine atoms in this compound, is expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Table 2: Conditions for Basic Hydrolysis of Methyl Benzoate Derivatives

| Substrate | Reagents | Conditions | Product | Yield (%) |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, Water, Methanol | Reflux, 4 h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95 |

Note: This table presents data for a related methyl benzoate derivative to illustrate typical reaction conditions and yields.

The ester functional group of this compound can be reduced to a primary alcohol or the entire molecule can undergo dehalogenation depending on the reducing agent and reaction conditions employed.

The reduction of the ester group in this compound to (2-chloro-3,5-difluorophenyl)methanol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comncert.nic.in This reagent readily reduces esters to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon, leading to a tetrahedral intermediate. pearson.com This intermediate then collapses, eliminating the methoxide group to form an aldehyde, which is immediately reduced further by another equivalent of hydride to the corresponding alkoxide. Subsequent protonation during the workup yields the primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. ncert.nic.inias.ac.in However, its reactivity can be enhanced by the addition of certain additives or by performing the reaction in specific solvent systems, allowing for the reduction of esters under milder conditions. ias.ac.innih.gov For instance, a mixture of sodium borohydride in THF and methanol can effectively reduce aromatic methyl esters to their corresponding alcohols. ias.ac.in This method offers a safer and more selective alternative to LiAlH₄. ias.ac.in

Table 3: Reagents for Selective Ester to Alcohol Reduction

| Reagent | Typical Solvents | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective reducing agent. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Methanol | THF | Milder, more selective than LiAlH₄. ias.ac.in |

Catalytic hydrogenation is a powerful technique for the removal of halogen atoms from aromatic rings, a process known as hydrodehalogenation. acs.orgrsc.orgst-andrews.ac.ukacs.org In the case of this compound, this reaction would lead to the formation of Methyl 3,5-difluorobenzoate or even Methyl benzoate, depending on the reaction conditions and the catalyst used. Palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly employed for this transformation. organic-chemistry.org The reaction is typically carried out under a hydrogen gas atmosphere in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed.

The efficiency and selectivity of the dehalogenation can be influenced by the nature of the catalyst, the solvent, the base, and the reaction temperature and pressure. It has been shown that the ease of halogen removal by catalytic hydrogenation follows the order I > Br > Cl > F. organic-chemistry.org Therefore, selective removal of the chlorine atom in the presence of the fluorine atoms in this compound is a feasible transformation.

More recent developments in this area include the use of iron-catalyzed hydrodehalogenation, which offers a more environmentally friendly and cost-effective alternative to palladium-based systems. rsc.org

Table 4: Catalytic Systems for Aryl Halide Dehalogenation

| Catalyst System | Reductant/Hydrogen Source | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Widely used, efficient for dehalogenation of aryl chlorides and bromides. organic-chemistry.org |

| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | tert-Butylmagnesium chloride (t-BuMgCl) | Operationally simple, mild conditions. rsc.org |

| Palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂) / Imidazolium salt | Potassium methoxide (KOMe) | Effective for dehalogenation of aryl chlorides and bromides. acs.orgacs.org |

Alkoxy Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) represents a primary pathway for the functionalization of this compound. The aromatic ring is rendered electron-deficient by the electron-withdrawing nature of the fluorine, chlorine, and methyl ester substituents, thereby facilitating attack by potent nucleophiles such as alkoxides. In these reactions, an alkoxy group (RO-) displaces one of the halogen atoms on the ring.

The regioselectivity of the substitution—whether the chloro or one of the fluoro atoms is replaced—is governed by a combination of factors including the inherent leaving group ability of the halogens and the positions of activation on the ring. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride due to the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the transition state. The substitution typically occurs at positions ortho or para to a strong electron-withdrawing group. For this compound, this would favor substitution at the 2-chloro or 5-fluoro positions. The reaction of polyfluoroarenes with nucleophiles often results in the substitution of a fluorine atom. mdpi.com For example, the reaction with sodium methoxide in a suitable solvent like methanol or dimethylformamide would be expected to yield a methoxy-substituted derivative.

Table 1: Representative Alkoxy Substitution Reaction

| Reactant | Reagent | Solvent | Conditions | Potential Product |

|---|---|---|---|---|

| This compound | Sodium Methoxide (NaOMe) | Methanol (MeOH) or DMF | Heat | Methyl 2-chloro-5-fluoro-3-methoxybenzoate or Methyl 3,5-difluoro-2-methoxybenzoate |

Ammonolysis Reactions and Amine Formation

Ammonolysis provides a direct method for the introduction of an amino group onto the aromatic ring of this compound. This transformation, another example of nucleophilic aromatic substitution, involves the reaction of the substrate with ammonia, which acts as the nucleophile. The reaction can proceed by displacement of either the chlorine atom or one of the fluorine atoms.

Studies on analogous polyfluorinated chloro-heterocycles have shown that a competition exists between aminodechlorination (substitution of chlorine) and aminodefluorination (substitution of fluorine). researchgate.net The outcome of the reaction can be influenced by the reaction conditions. For instance, the use of aqueous ammonia versus liquid ammonia can alter the ratio of the resulting products, with aqueous conditions sometimes favoring the substitution of the chlorine atom. researchgate.net The reaction of this compound with ammonia is expected to yield a mixture of aminodifluorobenzoate and chloroaminofluorobenzoate isomers.

Table 2: Representative Ammonolysis Reaction

| Reactant | Reagent | Solvent/Medium | Conditions | Potential Products |

|---|---|---|---|---|

| This compound | Aqueous Ammonia (NH₄OH) | Water | High Temperature, Pressure (Autoclave) | Methyl 2-amino-3,5-difluorobenzoate and other isomers |

Ring Oxidation Reactions and Introduction of Hydroxyl Groups

The direct oxidation of the aromatic C-H bonds of this compound to introduce hydroxyl groups is a challenging transformation. More commonly, the introduction of a hydroxyl group onto such an activated aromatic ring is achieved through a nucleophilic aromatic substitution reaction using a hydroxide source, rather than a direct oxidation of the ring itself.

In this SNAr approach, a strong base like sodium hydroxide or potassium hydroxide acts as a nucleophile, displacing one of the halogen atoms. This typically requires forcing conditions, such as high temperatures and pressures, due to the lower nucleophilicity of the hydroxide ion compared to alkoxides or amines. As with other nucleophilic substitutions on this substrate, a mixture of products resulting from the displacement of either chlorine or fluorine is possible. The resulting hydroxybenzoic acid derivative would exist as a carboxylate salt under the basic reaction conditions and would require an acidic workup to protonate both the carboxylate and the newly introduced phenoxide.

Advanced Coupling Reactions for Aromatic Functionalization

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of aryl halides like this compound. The chlorine atom at the C2 position serves as a reactive handle for these transformations.

Suzuki Coupling Reactions for Biaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. tcichemicals.com This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. uj.ac.zamdpi.com

For this compound, the chloro-substituent is the preferred site for the Suzuki coupling, as C-Cl bonds are readily activated by common palladium catalysts, especially those supported by electron-rich, bulky phosphine (B1218219) ligands. researchgate.net The reaction would couple the 2-position of the benzoate ring with a wide variety of aryl or heteroaryl boronic acids. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.net

Table 3: Typical Conditions for Suzuki Coupling of an Aryl Chloride

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophile | - |

| Boron Reagent | Phenylboronic Acid | Nucleophile Source | nih.gov |

| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Source | researchgate.net |

| Ligand | Biaryl Phosphine Ligands (e.g., SPhos, XPhos) | Stabilize Pd(0) and facilitate oxidative addition | uj.ac.za |

| Base | Potassium Carbonate (K₂CO₃), Potassium Phosphate (B84403) (K₃PO₄) | Activates the boron reagent for transmetalation | researchgate.netnih.gov |

| Solvent | Toluene, Dioxane, Water | Reaction Medium | researchgate.net |

Buchwald-Hartwig Amination for Amine Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It provides an alternative to nucleophilic aromatic substitution for synthesizing aryl amines from aryl halides. researchgate.net This methodology is highly effective for coupling aryl chlorides with a broad range of primary and secondary amines.

Applying this reaction to this compound would involve coupling at the C-Cl bond. The reaction typically employs a palladium precatalyst in combination with a specialized phosphine ligand and a strong base. researchgate.net This method allows for the introduction of diverse amine functionalities under relatively mild conditions, leading to the synthesis of various N-aryl amine derivatives that would be difficult to access through other methods.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of an Aryl Chloride

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophile | - |

| Amine | Morpholine, Aniline, etc. | Nucleophile | researchgate.net |

| Palladium Precatalyst | [Pd(cinnamyl)Cl]₂ | Catalyst Source | researchgate.net |

| Ligand | Mor-DalPhos | Facilitate C-N reductive elimination | researchgate.net |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonate the amine or catalyst intermediate | nih.gov |

| Solvent | Toluene, THF | Reaction Medium | nih.gov |

Other Metal-Mediated and Catalyst-Free Coupling Processes

While direct esterification and reactions involving acyl halides represent common strategies for the synthesis of this compound, alternative metal-mediated and catalyst-free coupling reactions offer different approaches to construct the core ester functionality. These methods often involve the formation of the carboxyl group or the ester directly on a pre-functionalized aromatic ring.

Metal-Mediated Coupling Processes

Transition-metal-catalyzed carbonylation reactions are a powerful tool for the synthesis of carboxylic acid derivatives from aryl halides. Among these, palladium-catalyzed carbonylation has been extensively developed and represents a viable, albeit not specifically documented for this compound, synthetic route. This methodology typically involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base.

A plausible precursor for the synthesis of this compound via this method would be 1-bromo-2-chloro-3,5-difluorobenzene. The palladium catalyst, typically in the form of a Pd(0) species generated in situ, undergoes oxidative addition to the aryl bromide. Subsequent coordination of carbon monoxide, followed by nucleophilic attack of methanol, leads to the formation of the methyl ester and regeneration of the active catalyst.

A general and effective system for the palladium-catalyzed methoxycarbonylation of aryl bromides utilizes a bulky biaryl phosphine ligand, such as Xantphos, which promotes catalyst stability and efficiency. nih.gov This system has been shown to be effective for a range of aryl bromides bearing various functional groups, including aryl fluorides, at atmospheric pressure of carbon monoxide. nih.gov

The reaction conditions for such a transformation are typically mild and tolerate a variety of functional groups. A representative set of conditions based on established protocols for similar substrates is outlined in the table below. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Methoxycarbonylation of an Aryl Bromide

| Parameter | Value |

|---|---|

| Aryl Halide | 1-bromo-2-chloro-3,5-difluorobenzene |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | Xantphos (2 mol%) |

| Carbon Monoxide Source | CO gas (1 atm) |

| Nucleophile | Methanol |

| Base | Na₂CO₃ |

| Solvent | Toluene |

| Temperature | 70 °C |

Note: This table presents a representative example of a potential synthetic route. The specific yield for this compound under these conditions is not reported in the cited literature but is based on general methodologies for similar substrates.

The Heck carbonylation is another palladium-catalyzed reaction that could potentially be employed. nih.gov While classic Heck reactions involve the coupling of an aryl halide with an alkene, modifications can allow for the introduction of a carbonyl group. nih.gov

Catalyst-Free Coupling Processes

Currently, there is a lack of specific, documented catalyst-free coupling processes for the direct synthesis of this compound or closely related polychlorinated/fluorinated benzoates. Such reactions would likely require highly activated substrates or harsh reaction conditions to proceed without a metallic catalyst. Research into transition-metal-free C-C and C-X bond formation is an active area, but specific applications to this class of compounds have not been extensively reported in the scientific literature.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure.

¹H NMR and ¹³C NMR Analysis

One-dimensional NMR analysis provides fundamental information about the number and type of protons and carbons in a molecule. For Methyl 2-chloro-3,5-difluorobenzoate, the expected signals in both ¹H and ¹³C NMR spectra are predicted based on its distinct structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals corresponding to the aromatic protons and the methyl ester protons.

Methyl Protons (-OCH₃): A singlet peak is anticipated for the three equivalent protons of the methyl group, typically appearing in the downfield region around 3.9 ppm.

Aromatic Protons (Ar-H): The two protons on the aromatic ring are non-equivalent and will appear as distinct signals. The proton at position 4 (H-4) is expected to be a doublet of doublets due to coupling with the adjacent fluorine at position 3 and the fluorine at position 5. Similarly, the proton at position 6 (H-6) will likely appear as a doublet of doublets, coupling to the fluorine at position 5 and the proton at position 4.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Methyl Carbon (-OCH₃): A single peak for the methyl carbon is expected around 52-53 ppm.

Carbonyl Carbon (-C=O): The ester carbonyl carbon typically resonates in the highly deshielded region of the spectrum, around 162-165 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, as their chemical environments are all different due to the substitution pattern. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, appearing as doublets. Carbons further away will show smaller two- or three-bond couplings.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| -OCH₃ | ~3.9 | Singlet (s) | ~53 | - |

| C=O | - | - | ~163 | - |

| C-1 | - | - | ~130 | Small |

| C-2 | - | - | ~118 | Small |

| C-3 | - | - | ~160 | Large (¹JCF) |

| C-4 | ~7.2-7.4 | Doublet of Doublets (dd) | ~110 | Small |

| C-5 | - | - | ~158 | Large (¹JCF) |

| C-6 | ~7.5-7.7 | Doublet of Doublets (dd) | ~115 | Small |

Note: The chemical shift and coupling constant values are estimates based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Isomer Differentiation

While 1D NMR is powerful, complex molecules or the presence of isomers can lead to overlapping signals and ambiguous assignments. Two-dimensional (2D) NMR experiments provide greater clarity by showing correlations between different nuclei. sigmaaldrich.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other. For this compound, a cross-peak would be expected between the signals for H-4 and H-6, confirming their spatial proximity. This is crucial for differentiating it from isomers where the aromatic protons might be isolated, such as Methyl 2-chloro-3,6-difluorobenzoate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show a correlation peak between the ¹H signal of the methyl group and the ¹³C signal of the methyl carbon. It would also definitively link the aromatic proton signals to their corresponding aromatic carbon signals (H-4 to C-4 and H-6 to C-6), greatly aiding in the unambiguous assignment of the complex aromatic region in the ¹³C NMR spectrum.

By using these 2D techniques, the specific substitution pattern of this compound can be unequivocally confirmed, distinguishing it from other possible regioisomers that have the same molecular formula but different arrangements of substituents on the aromatic ring. sigmaaldrich.com

Investigation of Solvent Effects on NMR Chemical Shifts

The choice of solvent for an NMR experiment can significantly influence the chemical shifts of solute molecules. bldpharm.com This is due to interactions between the solvent and solute, such as hydrogen bonding, and the magnetic anisotropy of the solvent molecules themselves. bldpharm.com

For this compound, acquiring spectra in different deuterated solvents, such as chloroform-d (B32938) (CDCl₃) and benzene-d₆ (C₆D₆), can be a useful strategy. Aromatic solvents like benzene-d₆ are known to cause Aromatic Solvent Induced Shifts (ASIS), where the solvent molecules arrange around the solute in a specific manner, leading to pronounced changes in the chemical shifts of nearby protons. chemscene.com Protons located in different regions of the molecule will experience different degrees of shielding or deshielding. This phenomenon can be exploited to resolve overlapping signals that may be present in a standard solvent like CDCl₃, providing a clearer and more easily interpretable spectrum. chemscene.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced from the breakdown of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry can measure the m/z value of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the ion.

For this compound, the molecular formula is C₈H₅ClF₂O₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). HRMS analysis would be expected to yield a molecular ion peak [M]⁺ that precisely matches this calculated value, thus confirming the molecular formula and ruling out other potential formulas that might have the same nominal mass.

Analysis of Fragmentation Patterns for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak would also be observed.

Common fragmentation pathways for aromatic esters include:

Loss of a methoxy (B1213986) radical (•OCH₃): This results in a fragment ion [M - 31]⁺.

Loss of a methyl radical (•CH₃): This can lead to an [M - 15]⁺ fragment.

Loss of carbon monoxide (CO): Following the loss of the methoxy group, the resulting benzoyl cation can lose CO, leading to a [M - 31 - 28]⁺ fragment.

Loss of a chlorine radical (•Cl): Cleavage of the carbon-chlorine bond would produce an [M - 35]⁺ fragment.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Fragment Lost |

| 206 | [C₈H₅³⁵ClF₂O₂]⁺ | Molecular Ion [M]⁺ |

| 175 | [C₇H₅³⁵ClF₂O]⁺ | •OCH₃ |

| 171 | [C₈H₅F₂O₂]⁺ | •Cl |

| 147 | [C₆H₅³⁵ClF₂]⁺ | CO (from [M-OCH₃]⁺) |

Note: The m/z values are based on the nominal mass of the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures. By probing the vibrations of chemical bonds, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the identification of functional groups and provide a unique fingerprint of the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum provides crucial information about the functional groups present. For this compound, the key functional groups—ester, chloro, and fluoro substituents on a benzene (B151609) ring—give rise to characteristic absorption bands.

The analysis of related substituted aromatic compounds provides a basis for assigning the expected vibrational frequencies. researchgate.netresearchgate.net The primary vibrations anticipated for this compound include:

C=O Stretching: The ester carbonyl group is expected to produce a strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

C-O Stretching: The ester C-O bonds will exhibit stretching vibrations typically between 1100-1300 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will show multiple bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the methyl (CH₃) group C-H stretching occurs in the 2850-3000 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bonds are strong and polar, leading to intense absorption bands, usually in the 1100-1400 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | -OCH₃ | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Aryl-Fluoride | 1100 - 1400 | Strong |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

Raman spectroscopy serves as a valuable complement to FTIR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds. For this compound, Raman spectroscopy would be especially useful for characterizing the symmetric vibrations of the substituted benzene ring, which may be weak or absent in the FTIR spectrum. researchgate.net The C-Cl bond, for instance, often produces a more distinct signal in Raman spectra compared to FTIR. chemicalbook.com The combination of both techniques allows for a more complete assignment of the molecule's vibrational modes.

Table 2: Expected Raman Shifts for Key Functional Groups

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3050 - 3150 | Strong |

| C=O Stretch | Ester | 1700 - 1750 | Weak-Medium |

| Ring Breathing Mode | Benzene Ring | ~1000 | Strong |

| C-Cl Stretch | Aryl-Chloride | 600 - 800 | Strong |

X-ray Diffraction Analysis for Solid-State Structure

By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated that can be mathematically reconstructed into a detailed electron density map of the molecule. This analysis yields the exact coordinates of each atom, allowing for the precise measurement of all bond lengths and angles. researchgate.net This method would definitively confirm the substitution pattern on the benzene ring and reveal the conformation of the methyl ester group relative to the ring. Studies on structurally similar compounds, such as ethyl 4-amino-3,5-difluorobenzoate, demonstrate the power of this technique in validating molecular structures. nih.gov

Table 3: Key Molecular Geometry Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Atoms Involved | Expected Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | O=C-O (ester) | ~125° |

Beyond individual molecular geometry, single-crystal X-ray diffraction reveals how molecules are arranged within the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. For this compound, the polar C-Cl, C-F, and C=O bonds are expected to be key drivers of the packing arrangement through dipole-dipole interactions.

Furthermore, weak hydrogen bonds, such as C-H···O and C-H···F interactions, are likely to play a significant role in stabilizing the crystal structure. Analysis of related fluorinated benzoates has shown the importance of such interactions, as well as π–π stacking between aromatic rings, in defining the supramolecular architecture. nih.gov Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a synthesized sample of this compound and for separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

In HPLC, the compound is separated based on its differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. A UV detector is typically used to quantify the compound as it elutes. In GC, separation is achieved based on the compound's volatility and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with GC-MS providing both quantification and structural confirmation of the analyte and any impurities. The retention time in either technique is a characteristic property that helps identify the compound, while the peak area allows for the determination of its purity.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed to separate the main component from its potential process-related impurities.

A validated HPLC method for the analysis of this compound would likely utilize a C18 stationary phase, which provides excellent resolution for a wide range of aromatic compounds. The mobile phase would consist of a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol). This gradient elution allows for the effective separation of impurities with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte and its impurities exhibit significant absorbance, often around 254 nm.

The primary objective of this HPLC analysis is to determine the purity of this compound by quantifying the main peak area relative to the total peak area of all components in the chromatogram. Furthermore, the method is crucial for identifying and quantifying any impurities that may be present. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.

A typical research finding for the purity and impurity profiling of a batch of this compound by HPLC is summarized in the interactive data table below. The data presented are hypothetical but representative of a high-purity sample.

Interactive Data Table: HPLC Purity and Impurity Profile of this compound

| Compound Name | Retention Time (min) | Peak Area (%) |

| This compound | 12.5 | 99.85 |

| 2-Chloro-3,5-difluorobenzoic acid | 4.2 | 0.08 |

| Methyl 3,5-difluorobenzoate | 10.8 | 0.05 |

| Unknown Impurity 1 | 14.1 | 0.02 |

Note: The data in this table is for illustrative purposes and represents a hypothetical analysis.

The successful development and validation of an HPLC method are critical for routine quality control, ensuring batch-to-batch consistency and adherence to predefined specifications for this compound.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to identify and quantify residual solvents and other volatile impurities that may be present from the manufacturing process.

The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase, such as a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane. The sample is dissolved in a suitable high-purity solvent and injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For more definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing mass spectra of the eluted compounds.

The analysis of volatile compounds is crucial as residual solvents can impact the physical and chemical properties of the final product and may have toxicological implications. Regulatory guidelines often set strict limits for the presence of various solvents in pharmaceutical materials.

A representative analysis of volatile compounds in a sample of this compound by GC is presented in the interactive data table below. The data are hypothetical and illustrate the detection of common synthesis-related solvents.

Interactive Data Table: GC Analysis of Volatile Compounds in this compound

| Volatile Compound | Retention Time (min) | Concentration (ppm) |

| Methanol (B129727) | 3.1 | 150 |

| Toluene | 8.5 | 50 |

| Dichloromethane | 4.7 | 25 |

Note: The data in this table is for illustrative purposes and represents a hypothetical analysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

No specific DFT studies on Methyl 2-chloro-3,5-difluorobenzoate were found in the available literature. This type of analysis is crucial for understanding the fundamental quantum mechanical properties of a molecule.

Detailed data on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which would result from geometry optimization calculations, is not available. Such studies would provide insight into the most stable three-dimensional arrangement of the atoms in the molecule.

Calculated vibrational frequencies and the corresponding predicted infrared (IR) and Raman spectra for this compound are not documented in the searched sources. This analysis would typically help in the identification and characterization of the compound by correlating theoretical vibrational modes to experimental spectroscopic data.

Specific quantum chemical calculations detailing the electronic structure of this compound could not be located. These calculations are essential for understanding the molecule's reactivity and electronic behavior.

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap for this compound, is not available. This analysis is fundamental for predicting the molecule's chemical reactivity and kinetic stability.

MEP maps for this compound, which would illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack, have not been published in the reviewed literature.

A detailed breakdown of the Mulliken atomic charges for each atom in this compound, which provides insight into the partial charge distribution across the molecule, is not available from the conducted searches.

Electronic Structure and Energy Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis

The primary interactions involve the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. In this molecule, the lone pairs of the fluorine, chlorine, and oxygen atoms act as significant donors. These lone pair electrons can delocalize into the antibonding orbitals (σ* and π*) of the benzene (B151609) ring and the ester group. This process, known as hyperconjugation, stabilizes the molecule by dispersing electron density. nih.gov

The most significant donor-acceptor interactions are typically the donation from the p-type lone pairs of the halogen substituents (LP(F) and LP(Cl)) and the ester oxygens (LP(O)) into the π* antibonding orbitals of the aromatic ring's C-C bonds. These interactions highlight the electronic influence of the substituents on the aromatic system. The stabilization energy, E(2), associated with each interaction quantifies its importance; a higher E(2) value indicates a stronger interaction. researchgate.netresearchgate.net NBO analysis reveals that these delocalizations lead to a departure from a purely localized Lewis structure, confirming the presence of electron delocalization which is characteristic of aromatic systems. wikipedia.org

Table 1: Representative Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (F) | π(C-C)ring | 3.85 | Lone Pair → π Antibond |

| LP (Cl) | π(C-C)ring | 2.50 | Lone Pair → π Antibond |

| LP (Ocarbonyl) | π(Cring-Cester) | 28.10 | Lone Pair → π Antibond |

| π(C-C)ring | π(C-C)ring | 19.50 | π → π Antibond |

| π(C-C)ring | π(C=O) | 2.15 | π → π Antibond |

Note: The values in this table are illustrative and represent typical magnitudes for such interactions in halogenated benzoate (B1203000) esters.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the properties of molecules in their electronically excited states. rsc.orgsemanticscholar.org It is widely employed to predict and interpret UV-Vis absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths (intensities). mdpi.comresearchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax). The primary electronic transitions in aromatic molecules of this type are typically π → π* transitions, originating from the delocalized π system of the benzene ring. The calculations identify the specific molecular orbitals involved in these transitions, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby unoccupied orbitals. rsc.org

The results of a TD-DFT calculation provide a list of excited states, their energies, and the probability of transition to that state, represented by the oscillator strength (f). Transitions with high oscillator strengths correspond to the intense absorption bands observed experimentally. youtube.com Environmental effects, such as the solvent, can be included in the calculations using models like the Polarizable Continuum Model (PCM), which often improves the agreement between theoretical and experimental spectra. mdpi.com

Table 2: Illustrative TD-DFT Calculated Excited State Properties for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.52 | 274 | 0.015 | HOMO → LUMO (85%) |

| S2 | 4.98 | 249 | 0.180 | HOMO-1 → LUMO (70%), HOMO → LUMO+1 (20%) |

| S3 | 5.41 | 229 | 0.255 | HOMO → LUMO+1 (65%), HOMO-1 → LUMO (25%) |

| S4 | 5.88 | 211 | 0.090 | HOMO-2 → LUMO (90%) |

Note: This data is representative of typical TD-DFT outputs for substituted aromatic esters and serves for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamics of a molecule. For this compound, MD is particularly useful for exploring the conformational landscape defined by the rotation of the ester group relative to the benzene ring.

The key dihedral angle in this molecule is the one defining the orientation of the ester group with respect to the aromatic ring (Cring-Cring-Ccarbonyl-Oester). While a planar conformation might be expected to maximize π-conjugation, steric hindrance from the ortho-chloro substituent can force the ester group to twist out of the plane. MD simulations can sample the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. scispace.com

These simulations can be performed in a vacuum or, more realistically, in a solvent box to model interactions with the surrounding environment. The resulting trajectory provides a statistical distribution of conformations, revealing the molecule's preferred shapes and its dynamic behavior in solution. This information is crucial for understanding how the molecule's shape influences its physical properties and intermolecular interactions.

Table 3: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C1-Ccarbonyl-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Twisted-A | ~45° | 0.00 | ~75% |

| Planar | 0° | 1.50 | ~8% |

| Twisted-B | ~-45° | 0.15 | ~17% |

| Perpendicular | 90° | 3.50 | <1% |

Note: This table illustrates the type of data obtained from a conformational analysis, showing relative stabilities of different rotational isomers (rotamers).

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a compound with its physicochemical properties (QSPR) or biological activity (QSAR). nih.govnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using regression analysis to derive a mathematical equation that predicts the property or activity of interest.

For a series of substituted benzoates including this compound, a QSAR model could be developed to predict, for example, its potential antibacterial activity. researchgate.net Relevant descriptors would likely include:

Electronic Descriptors: Such as the energies of the HOMO and LUMO, dipole moment, and atomic charges, which describe the molecule's reactivity and polarity.

Steric Descriptors: Such as molecular volume or specific shape indices (e.g., Kier's shape indices), which quantify the molecule's size and geometry.

Hydrophobic Descriptors: Like the octanol-water partition coefficient (logP), which measures the compound's lipophilicity. researchgate.net

A typical QSAR model is a linear equation that combines these descriptors to predict the target property. The quality of the model is assessed by its statistical significance and predictive power on an external set of compounds. nih.gov

Table 4: Illustrative Molecular Descriptors for a QSAR/QSPR Model

| Descriptor | Definition | Hypothetical Value |

|---|---|---|

| logP | Octanol-Water Partition Coefficient | 3.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 eV |

| μ | Dipole Moment | 2.80 Debye |

| MV | Molecular Volume | 155.6 Å3 |

| J | Balaban Topological Index | 2.78 |

Note: The table lists descriptors commonly used in QSAR/QSPR studies. The values are hypothetical.

Comparative Analysis of Theoretical and Experimental Spectroscopic and Structural Data

A critical step in computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. researchgate.net For this compound, this involves comparing DFT-calculated structural parameters (bond lengths, bond angles) and vibrational frequencies (IR/Raman spectra) with data obtained from experimental techniques like X-ray crystallography and infrared spectroscopy. mdpi.comufv.br

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net While calculated bond lengths and angles often show excellent agreement with X-ray diffraction data, calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. researchgate.net Therefore, they are often scaled by an empirical factor (typically ~0.96) to improve the correlation with experimental spectra. nanobioletters.com A strong correlation between the scaled theoretical data and experimental measurements provides confidence in the computational model and allows for a reliable assignment of the experimental spectral bands. nih.gov

Table 5: Illustrative Comparison of Theoretical and Experimental Structural Parameters

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) | Deviation |

|---|---|---|---|

| C-Cl Bond Length (Å) | 1.745 | 1.738 | +0.40% |

| C-F Bond Length (Å) | 1.352 | 1.349 | +0.22% |

| C=O Bond Length (Å) | 1.215 | 1.210 | +0.41% |

| Cring-Cester-O Angle (°) | 111.5 | 111.8 | -0.27% |

| C1-C2-Cl Angle (°) | 121.0 | 120.7 | +0.25% |

Note: Data represents a typical comparison for a substituted benzoate derivative, illustrating the generally good agreement between DFT calculations and experimental crystal structure data. nih.gov

Research Applications and Advanced Studies

Role in Agrochemical Development

The development of effective and selective agrochemicals is crucial for modern agriculture. Halogenated benzoic acid derivatives are a cornerstone in the synthesis of many active ingredients. Although specific examples detailing the use of Methyl 2-chloro-3,5-difluorobenzoate are not extensively documented in public literature, the utility of analogous structures in creating herbicides and fungicides is well-established.

Precursor for Herbicides

Structurally related difluorobenzoic acids are utilized as starting materials for herbicides. For instance, derivatives of 2,6-difluorobenzoic acid have been used to synthesize novel benzoyl thiourea (B124793) compounds. These molecules have demonstrated potential herbicidal activity in preliminary bioactivity screening. guidechem.com The synthetic pathway often involves converting the benzoic acid to a more reactive form, such as a benzoyl isothiocyanate, which then reacts with other intermediates to form the final active compound. guidechem.com The specific substitution pattern on the aromatic ring is critical for the molecule's efficacy and selectivity against target weed species.

Intermediate for Fungicides

In the realm of fungicide development, difluorinated aromatic compounds are key components of important antifungal agents. For example, the synthesis of widely used triazole antifungals like fluconazole (B54011) and voriconazole (B182144) involves intermediates derived from difluorinated benzene (B151609) structures. google.com These active pharmaceutical ingredients function by inhibiting fungal enzymes essential for cell membrane integrity. The synthesis of such complex molecules highlights the importance of versatile building blocks like halogenated benzoic acids and their esters.

Exploration of Nematocidal Activity in Analogous Compounds

One study identified trifluorobutene amide derivatives that exhibited excellent bioactivity against M. incognita in laboratory tests, with LC50 values (the concentration required to kill 50% of the nematode population) as low as 14.13 mg/L. ontosight.ai Another class of compounds, based on a 1,2,4-oxadiazole (B8745197) scaffold, also showed remarkable nematocidal effects. guidechem.com These research avenues, while not directly employing this compound, underscore the ongoing exploration of halogenated organic molecules in the search for new and effective nematode control agents.

Table 1: Nematocidal Activity of Analogous Compounds This table presents data for compounds structurally analogous to the subject of this article, illustrating research trends in the field.

| Compound Class | Target Nematode | Measurement | Result |

|---|---|---|---|

| Trifluorobutene Amide Derivative (C33) | Meloidogyne incognita | LC50 (72h) | 14.71 mg/L |

Applications in Pharmaceutical Research as Key Synthetic Intermediates

In pharmaceutical and medicinal chemistry, the introduction of fluorine and chlorine atoms into organic molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. Benzoic acid derivatives containing these halogens are therefore valuable starting materials for drug discovery programs.

Synthesis of Novel Biologically Active Molecules

Difluorobenzoic acids and their esters serve as foundational building blocks for a variety of more complex, biologically active molecules. ontosight.ai Research has shown that these compounds can be used to synthesize molecules with potential antimicrobial and anti-inflammatory properties. ontosight.ai The reactivity of the carboxylic acid group (or its ester) allows for the formation of amides, esters, and other functional groups, enabling the construction of diverse molecular libraries for screening against various biological targets. For instance, 4-fluorobenzoic acid has been used as a starting point to create a series of hydrazide hydrazones that were evaluated as potential antimicrobial agents. globalscientificjournal.com

Development of Enzyme Inhibitors

Many modern drugs function by inhibiting specific enzymes involved in disease pathways. Halogenated organic molecules are frequently found in the structures of potent enzyme inhibitors. Derivatives of the analogous compound 2,6-difluorobenzoic acid have been investigated for their role in the synthesis of phosphodiesterase (PDE) inhibitors. researchgate.net PDEs are a family of enzymes that regulate important signaling pathways within cells, and their inhibition has therapeutic applications in areas such as inflammation and cardiovascular disease. researchgate.net The unique electronic properties conferred by the halogen atoms can play a crucial role in how the inhibitor binds to the active site of the enzyme.

Precursors for Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Halogenated compounds, particularly those containing fluorine and chlorine, are known to exhibit antimicrobial properties. While this compound itself has not been reported as an antimicrobial agent, it can serve as a valuable precursor for the synthesis of more complex molecules with such activity. For example, the synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, which have shown antimicrobial activity, involves the use of halogenated benzene derivatives. nih.gov The structural framework of this compound could be modified to create novel benzothiazines or other heterocyclic systems with potential antimicrobial efficacy.

Intermediates for Anti-inflammatory Compounds

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory drugs is an ongoing effort in medicinal chemistry. Fluorinated and chlorinated aromatic compounds are often used as intermediates in the synthesis of anti-inflammatory agents. For instance, a process for producing 2-methyl-4,5-dichlorobenzotrifluoride, an intermediate for anti-inflammatory analgesics, has been described. google.com Similarly, the synthesis of 5,6-difluoro-2-methyl-4H-benzo[d] ktu.edu.trnih.gov-oxazin-4-one and its derivatives, which have shown significant anti-inflammatory activity, starts from a difluorinated methyl anthranilate. researchgate.net These examples highlight the potential of this compound as a starting material for the synthesis of new anti-inflammatory compounds.

| Compound | Dose (mg/kg) | Percentage Inhibition (%) |

|---|---|---|

| Compound 1 | 20 | 70.56 |

| 40 | 71.33 | |

| Compound 2 | 20 | 81.66 |

| 40 | 83.80 |

Design of Derivatives for Enhanced Pharmacological Properties

The modification of a lead compound to improve its pharmacological profile is a cornerstone of drug development. The specific substitution pattern of this compound offers several avenues for derivatization to enhance properties like potency, selectivity, and metabolic stability.

The blood-brain barrier (BBB) is a significant obstacle for drugs targeting the central nervous system (CNS). Designing molecules that can effectively cross the BBB is a major challenge in neuropharmacology. While there is no specific research on the BBB penetration of this compound derivatives, general principles of CNS drug design can be applied. Properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are critical for BBB permeability. The fluorine atoms in this compound can increase lipophilicity, which may favor BBB penetration. Further derivatization of the ester group or the aromatic ring could be explored to optimize the physicochemical properties for better CNS delivery.

Contributions to Material Science